m-PEG12-DSPE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H132NO21P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-66(70)86-62-64(89-67(71)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)63-88-90(72,73)87-39-37-68-65(69)36-38-75-42-43-77-46-47-79-50-51-81-54-55-83-58-59-85-61-60-84-57-56-82-53-52-80-49-48-78-45-44-76-41-40-74-3/h64H,4-63H2,1-3H3,(H,68,69)(H,72,73)/t64-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJHPVHVZJVVSU-YBWOAVOSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H132NO21P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1318.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG12-DSPE: Chemical Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)12-distearoylphosphatidylethanolamine (m-PEG12-DSPE) is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery.[1][2] It is an amphiphilic molecule, composed of a hydrophilic methoxy-poly(ethylene glycol) (m-PEG) chain and a lipophilic distearoylphosphatidylethanolamine (DSPE) anchor.[1][3] This unique structure allows this compound to self-assemble in aqueous environments, forming micelles or incorporating into lipid bilayers of liposomes.[4] The PEGylated surface of these nanostructures provides a "stealth" characteristic, enabling them to evade the mononuclear phagocyte system, prolonging circulation time, and enhancing the accumulation of therapeutic agents at target sites through the enhanced permeability and retention (EPR) effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, along with detailed experimental protocols.

Chemical Structure and Properties

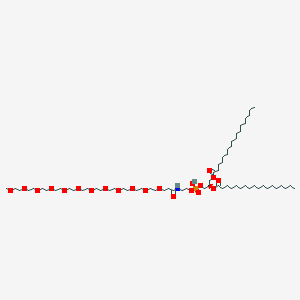

The chemical structure of this compound consists of three main components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid, a polyethylene (B3416737) glycol (PEG) linker with 12 repeating units of ethylene (B1197577) glycol, and a terminal methoxy (B1213986) group.

Chemical Structure

The precise arrangement of these components gives rise to its amphiphilic nature, with the DSPE portion acting as the hydrophobic tail and the m-PEG12 chain as the hydrophilic head.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its function in drug delivery systems. These properties influence the formation, stability, and in vivo behavior of the resulting nanoparticles.

| Property | Value | Reference |

| Molecular Formula | C67H132NO21P | |

| Molecular Weight | 1318.73 g/mol | |

| Physical State | Powder | |

| Solubility | Soluble in Methylene Chloride, Methanol, Acetonitrile, or DMF | |

| Critical Micelle Concentration (CMC) | In the micromolar range (0.5-1.5 µM for similar DSPE-PEGs) |

Applications in Drug Delivery

The amphiphilic nature of this compound makes it a versatile component in various drug delivery platforms, primarily in the formation of micelles and as a stabilizing agent in liposomes.

Micelle Formation for Solubilization of Hydrophobic Drugs

Due to its ability to self-assemble, this compound can form micelles in aqueous solutions. These micelles possess a hydrophobic core, which can encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability. The hydrophilic PEG shell of the micelle provides a protective barrier, reducing non-specific interactions and prolonging circulation time.

"Stealth" Liposomes for Enhanced Circulation and Targeting

When incorporated into the lipid bilayer of liposomes, this compound extends its PEG chains into the aqueous exterior. This PEGylated surface creates a steric barrier that inhibits the opsonization process, where plasma proteins mark foreign particles for clearance by the mononuclear phagocyte system. This "stealth" effect significantly increases the circulation half-life of the liposomes, allowing for greater accumulation in target tissues, such as tumors, through the EPR effect.

Experimental Protocols

The following are detailed methodologies for key experiments involving the preparation and characterization of this compound-containing nanocarriers.

Preparation of this compound Containing Liposomes by Thin-Film Hydration-Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating this compound.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Therapeutic agent (optional)

Procedure:

-

Lipid Film Formation:

-

Dissolve DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DPPC:Cholesterol:this compound).

-

If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

-

Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with PBS (pH 7.4) by gentle rotation. If encapsulating a hydrophilic drug, it should be dissolved in the PBS.

-

The hydration temperature should be above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC). This process forms multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

The extrusion should be performed at a temperature above the lipid phase transition temperature.

-

Pass the suspension through the extruder an odd number of times (e.g., 11-21 passes) to ensure a homogenous size distribution.

-

-

Purification:

-

Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultrafiltration.

-

Caption: Liposome (B1194612) preparation workflow.

Characterization of this compound Containing Nanoparticles

4.2.1. Particle Size and Zeta Potential Analysis by Dynamic Light Scattering (DLS)

DLS is a technique used to determine the size distribution and surface charge of nanoparticles in suspension.

Protocol:

-

Dilute the liposome or micelle suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential.

4.2.2. Determination of Encapsulation Efficiency and Drug Loading

This protocol quantifies the amount of drug successfully encapsulated within the nanoparticles.

Protocol:

-

Separate the unencapsulated ("free") drug from the nanoparticle formulation using a method like size exclusion chromatography or dialysis.

-

Disrupt the nanoparticles to release the encapsulated drug. This can be achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).

-

Quantify the concentration of the drug in the disrupted nanoparticle fraction using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

-

EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

-

DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Signaling Pathways and Logical Relationships

This compound is often utilized in drug delivery systems targeting specific cellular pathways. For instance, in cancer therapy, nanoparticles formulated with this compound can be designed to deliver chemotherapeutic agents that interfere with cell proliferation signaling pathways.

Caption: Targeted drug delivery pathway.

Conclusion

This compound is a key excipient in the development of advanced drug delivery systems. Its well-defined amphiphilic structure and the "stealth" properties conferred by the PEG chain make it an invaluable tool for improving the pharmacokinetic profiles and therapeutic efficacy of a wide range of drugs. The detailed protocols and characterization techniques provided in this guide serve as a valuable resource for researchers and scientists working to harness the potential of this compound in their drug development endeavors.

References

- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG-lipid micelles as drug carriers: physiochemical attributes, formulation principles and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m-PEG-DSPE, MW 550 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

The Role of m-PEG12-DSPE in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]) is a versatile and widely utilized phospholipid-PEG conjugate in biomedical research. Its amphiphilic nature, combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of 12 repeating units, makes it an invaluable tool in drug delivery and targeted therapeutics. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications in Research

The primary applications of this compound in a research setting can be broadly categorized into two main areas:

-

Nanoparticle Formulation for Drug Delivery: this compound is a critical component in the formation of "stealth" nanoparticles, such as liposomes and micelles. The DSPE moiety integrates into the lipid bilayer or hydrophobic core of the nanoparticle, while the PEG chain extends into the aqueous environment. This PEGylated surface creates a hydrophilic shield that reduces opsonization (the process by which nanoparticles are marked for destruction by the immune system) and subsequent clearance by the mononuclear phagocyte system (MPS). This "stealth" characteristic significantly prolongs the circulation half-life of the nanoparticles, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]

-

Linker in PROTAC Synthesis: In the burgeoning field of targeted protein degradation, this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker component of this compound provides the necessary spatial separation and flexibility for the two binding moieties to effectively engage their respective proteins, facilitating the formation of a productive ternary complex.[3][4]

Quantitative Data on this compound in Nanoparticle Formulation

The inclusion of this compound in nanoparticle formulations has a quantifiable impact on their physicochemical properties. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG-DSPE Concentration on Liposome (B1194612) Properties

| Molar Percentage of PEG-DSPE | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 0 mol% | 150 ± 20 | 0.25 | -25 ± 5 | [5] |

| 4 mol% | 130 ± 15 | 0.18 | -20 ± 4 | |

| 7 ± 2 mol% | 145 ± 18 (anomalous peak) | 0.22 | -18 ± 3 | |

| 10 mol% | 110 ± 12 | 0.15 | -15 ± 3 |

Table 2: Characterization of DSPE-PEG2000 and Soluplus Nanoparticles at Various Ratios

| DSPE-PEG2000:Soluplus Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| 10:1 | 36.5 | 0.900 | -28.5 | |

| 5:1 | 80.8 | 0.644 | -29.2 | |

| 4:1 | 128.1 | 0.295 | -28.1 | |

| 1:1 | 116.6 | 0.112 | -13.7 |

Table 3: Encapsulation Efficiency and Drug Release of Doxorubicin-Loaded Liposomes

| Formulation | Encapsulation Efficiency (%) | Drug Release at 24h (pH 7.4) | Reference |

| Doxorubicin Liposomes with DSPE-PEG | ~92% | < 2% | |

| Doxorubicin Liposomes with DSPE-PEG | > 90% | Not Specified |

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound for drug delivery applications.

Materials:

-

Primary phospholipid (e.g., DSPC, DPPC)

-

Cholesterol

-

This compound

-

Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

-

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in the organic solvent in a round-bottom flask.

-

If encapsulating a lipophilic drug, it should be added at this stage.

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the organic solvent.

-

Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner wall of the flask.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the lipid phase transition temperature.

-

If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

-

Add the warm hydration buffer to the flask containing the lipid film.

-

Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

-

-

Extrusion:

-

Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and attach it to one side of the extruder.

-

Pass the suspension through the membrane to another syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of small unilamellar vesicles (SUVs).

-

-

Purification:

-

To remove any unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.

-

Protocol 2: General Synthesis of a PROTAC using an Amine-Terminated PEG Linker

This protocol outlines a general approach for synthesizing a PROTAC using an amine-terminated PEG linker, which can be analogous to a functionalized this compound derivative.

Materials:

-

Target protein ligand with a carboxylic acid functional group ("Component A-COOH")

-

Amine-terminated PEG linker (e.g., NH2-PEG12-DSPE)

-

E3 ligase ligand with a carboxylic acid functional group ("Component B-COOH")

-

Peptide coupling agent (e.g., HATU)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF

-

Boc-protected amine-PEG linker (Amine-PEGn-Boc)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Coupling of Component A to the PEG Linker:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the Boc-protected amine-PEG linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction by diluting with ethyl acetate and washing with saturated sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

-

Deprotection of the PEG Linker:

-

Dissolve the product from step 1 in DCM.

-

Add TFA and stir at room temperature for 1-3 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.

-

-

Coupling of Component B to the PEG-Linker-Component A Conjugate:

-

Dissolve the deprotected product from step 2 and Component B-COOH in anhydrous DMF.

-

Add HATU and DIPEA and stir at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Visualizations

Signaling Pathway Diagram

Caption: Doxorubicin-induced apoptosis signaling pathway.

Experimental Workflow Diagrams

Caption: Workflow for liposome preparation.

Caption: General workflow for PROTAC synthesis.

Logical Relationship Diagram

Caption: Logical relationships of this compound's function.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of m-PEG12-DSPE

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (m-PEG12-DSPE). This document is intended for researchers, scientists, and drug development professionals working with PEGylated lipids for applications in drug delivery, nanotechnology, and biomaterials.

Introduction

This compound is an amphiphilic polymer consisting of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with 12 PEG repeat units. This structure allows for its self-assembly into various nanostructures, such as micelles and liposomes. The PEGylated surface of these nanocarriers provides a "stealth" characteristic, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.

Synthesis of this compound

The synthesis of this compound is typically achieved through a "one-pot" reaction, which simplifies the procedure and improves efficiency. The general strategy involves the activation of the terminal hydroxyl group of m-PEG12 followed by its conjugation to the primary amine of DSPE.

Experimental Protocol: One-Pot Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of mPEG-DSPE conjugates.

Materials:

-

m-PEG12-OH (methoxy-polyethylene glycol with 12 repeat units)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or chloroform

-

Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

-

Argon or Nitrogen gas

-

Dialysis membrane (MWCO 1 kDa)

-

Lyophilizer

Procedure:

-

Activation of m-PEG12-OH:

-

Dissolve m-PEG12-OH and a slight molar excess of DSC in anhydrous DCM under an inert atmosphere (argon or nitrogen).

-

Add anhydrous TEA to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours to form the m-PEG12-succinimidyl carbonate (m-PEG12-SC) intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Conjugation to DSPE:

-

In a separate flask, dissolve DSPE in anhydrous DCM. A small amount of DMF may be added to aid dissolution.

-

Add a molar equivalent of TEA to the DSPE solution.

-

Slowly add the DSPE solution to the activated m-PEG12-SC solution.

-

Allow the reaction to stir overnight at room temperature under an inert atmosphere.

-

-

Purification:

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Redissolve the crude product in a minimal amount of DCM.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

For further purification, dissolve the product in deionized water and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane, with frequent water changes.

-

Lyophilize the dialyzed solution to obtain the final product as a white, fluffy solid.

-

Synthesis Workflow

Caption: One-pot synthesis workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the covalent conjugation of the PEG and DSPE moieties.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.

Expected Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~3.64 | Methylene protons (-CH₂CH₂O-) of the PEG backbone |

| ~3.38 | Methoxy protons (-OCH₃) of the PEG terminus |

| ~5.2 | Glycerol CH proton of DSPE |

| ~4.4 & ~4.2 | Glycerol CH₂ protons of DSPE |

| ~2.3 | Methylene protons (-CH₂COO-) of the stearoyl chains |

| ~1.6 | Methylene protons (β to carbonyl) of the stearoyl chains |

| ~1.25 | Methylene protons of the stearoyl chains |

| ~0.88 | Terminal methyl protons (-CH₃) of the stearoyl chains |

¹³C NMR can provide further structural confirmation.

Expected Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~173 | Carbonyl carbons (-COO-) of the stearoyl chains |

| ~70 | Methylene carbons (-CH₂CH₂O-) of the PEG backbone |

| ~60-70 | Glycerol carbons of DSPE |

| ~59 | Methoxy carbon (-OCH₃) of the PEG terminus |

| ~20-40 | Methylene carbons of the stearoyl chains |

| ~14 | Terminal methyl carbons (-CH₃) of the stearoyl chains |

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is used to determine the molecular weight distribution of the PEGylated lipid.

Experimental Protocol:

-

Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen.

-

Sample Preparation: Mix the this compound sample with the matrix solution and spot it onto the MALDI target plate. Allow the spot to dry completely.

-

Instrument: A MALDI-TOF mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Results:

The mass spectrum will show a distribution of peaks, each corresponding to a different number of PEG repeat units. The difference in mass-to-charge ratio (m/z) between adjacent peaks will be approximately 44 Da, corresponding to one ethylene (B1197577) glycol unit (-CH₂CH₂O-). The most abundant peak should be centered around the expected average molecular weight of this compound.

| Parameter | Expected Value (approximate) |

| Molecular Weight of DSPE | ~749 g/mol |

| Molecular Weight of m-PEG12 | ~567 g/mol |

| Total Molecular Weight | ~1316 g/mol |

| m/z difference between peaks | 44 Da |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized this compound.

Experimental Protocol:

-

Column: A reverse-phase C8 or C18 column.

-

Mobile Phase: A gradient of water and a suitable organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA).

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is typically used for lipids and polymers that lack a strong UV chromophore.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Results:

A pure sample of this compound should exhibit a single, symmetrical peak. The presence of multiple peaks would indicate impurities, such as unreacted starting materials or side products. Purity is typically reported as the percentage of the main peak area relative to the total peak area.

| Parameter | Expected Value |

| Purity | >95% |

Application: Formulation of PEGylated Liposomes

This compound is a key component in the formulation of "stealth" liposomes for drug delivery.

Experimental Workflow for Liposome Formulation

Caption: Workflow for the preparation and characterization of this compound containing liposomes.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound, a critical component in the development of advanced drug delivery systems. The provided protocols and expected data serve as a valuable resource for researchers in the field. Adherence to rigorous synthesis and characterization methodologies is paramount to ensure the quality, reproducibility, and efficacy of this compound-based nanomedicines.

The "Stealth" Advantage: An In-Depth Technical Guide to the Mechanism of Action of m-PEG12-DSPE in Liposomes

For Researchers, Scientists, and Drug Development Professionals

The incorporation of methoxy-polyethylene glycol (m-PEG) conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a cornerstone of modern liposomal drug delivery systems. This guide delves into the core mechanism of action of a specific variant, m-PEG12-DSPE, elucidating its pivotal role in enhancing the therapeutic efficacy of liposomal formulations. With a molecular weight of approximately 1318.73 g/mol , this compound, where '12' denotes the number of ethylene (B1197577) glycol repeat units, offers a powerful tool for optimizing drug carrier performance.

The "Stealth" Phenomenon: Evading the Mononuclear Phagocyte System

The primary mechanism of action of this compound in liposomes is the creation of a "stealth" characteristic, which enables the liposomes to evade recognition and clearance by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES).[1] This is achieved through a combination of steric hindrance and hydrophilicity conferred by the PEG chains.

Upon intravenous administration, conventional liposomes are rapidly coated by plasma proteins called opsonins.[1] This process, known as opsonization, marks the liposomes as foreign entities, leading to their swift uptake and clearance by phagocytic cells, predominantly macrophages located in the liver and spleen.[2]

The presence of this compound on the liposomal surface creates a dense, hydrophilic layer of PEG chains. This layer sterically hinders the binding of opsonins to the liposome (B1194612) surface.[2] The flexible and hydrated PEG chains form a protective shield that physically prevents the interaction between the liposome and opsonins, thereby reducing opsonization and subsequent phagocytosis.[2] This "stealth" effect significantly prolongs the circulation half-life of the liposomes in the bloodstream, allowing for greater accumulation at the target site.

Figure 1: Mechanism of "Stealth" Liposomes.

Physicochemical Impact on Liposome Properties

The inclusion of this compound in the lipid bilayer influences several key physicochemical properties of liposomes, which in turn affect their stability, drug retention, and in vivo behavior.

| Property | Effect of this compound Incorporation | Rationale |

| Size | Generally leads to a decrease in vesicle size. | The bulky, hydrophilic PEG headgroups create steric repulsion between lipid bilayers, favoring the formation of smaller, unilamellar vesicles. |

| Zeta Potential | Shifts the zeta potential towards neutral. | The PEG layer masks the surface charge of the liposome, reducing its interaction with charged plasma components. A near-neutral zeta potential contributes to reduced clearance. |

| Drug Leakage | Can influence drug leakage rates. | The effect on drug leakage is complex and can depend on the drug, lipid composition, and PEG concentration. The presence of PEG-DSPE can sometimes increase the permeability of the lipid bilayer. |

| Stability | Enhances colloidal stability by preventing aggregation. | The steric hindrance provided by the PEG chains prevents the close approach and aggregation of liposomes. |

The Role in Tumor Targeting: The Enhanced Permeability and Retention (EPR) Effect

The prolonged circulation time afforded by this compound is a critical prerequisite for the passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.

Tumor vasculature is characteristically "leaky" due to poorly formed and fenestrated blood vessels. This allows nanoparticles, such as long-circulating liposomes (typically in the size range of 100-200 nm), to extravasate from the bloodstream into the tumor interstitium. Furthermore, tumor tissues often have impaired lymphatic drainage, which leads to the retention of these extravasated liposomes within the tumor microenvironment. This passive accumulation of liposomes at the tumor site increases the local concentration of the encapsulated drug, thereby enhancing its anti-tumor efficacy while minimizing systemic toxicity.

Figure 2: The EPR Effect in Tumor Targeting.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This method is a common and straightforward technique for preparing liposomes.

-

Lipid Film Formation:

-

Dissolve the desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and this compound, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

-

The molar ratio of the components should be carefully selected based on the desired liposome characteristics.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.

-

This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

-

This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.

-

Figure 3: Liposome Preparation Workflow.

Characterization of Liposomes

-

Size and Zeta Potential:

-

Measure the hydrodynamic diameter and zeta potential of the liposome suspension using Dynamic Light Scattering (DLS).

-

Dilute the liposome sample in the appropriate buffer before measurement to avoid multiple scattering effects.

-

-

Encapsulation Efficiency:

-

Determine the percentage of the drug that is successfully encapsulated within the liposomes.

-

Separate the unencapsulated (free) drug from the liposomes using techniques such as size exclusion chromatography or ultracentrifugation.

-

Quantify the amount of drug in the liposomal fraction after disrupting the vesicles with a suitable solvent or detergent.

-

The encapsulation efficiency is calculated as: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

-

In Vitro Drug Release Assay

-

Dialysis Method:

-

Place a known concentration of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

-

At predetermined time intervals, withdraw samples from the release medium and quantify the amount of released drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

In Vivo Pharmacokinetic Study

-

Animal Model:

-

Typically performed in rodents (e.g., mice or rats).

-

-

Administration:

-

Administer the liposomal formulation intravenously via the tail vein.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-injection.

-

-

Drug Quantification:

-

Process the blood samples to isolate the plasma and quantify the drug concentration using a validated analytical method (e.g., LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Plot the plasma drug concentration versus time and determine key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance.

-

Conclusion

This compound is a critical component in the design of advanced liposomal drug delivery systems. Its primary mechanism of action, the formation of a "stealth" coating, dramatically improves the pharmacokinetic profile of liposomes by enabling them to evade the mononuclear phagocyte system. This prolonged circulation is fundamental for enhancing drug accumulation in tumors via the EPR effect. A thorough understanding of its impact on the physicochemical properties of liposomes and the application of rigorous experimental protocols for their preparation and characterization are essential for the successful development of effective and targeted nanomedicines.

References

Critical Micelle Concentration of m-PEG12-DSPE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]). Due to its amphiphilic nature, this compound self-assembles in aqueous solutions to form micelles, a process of significant interest in drug delivery systems for encapsulating hydrophobic therapeutic agents. The CMC is a critical parameter, representing the concentration at which these micellar structures begin to form and indicating the stability of the micelles upon dilution.

Quantitative Data on DSPE-PEG Critical Micelle Concentration

The following table summarizes the CMC values for various DSPE-PEG conjugates, illustrating the impact of PEG chain length and the solvent environment.

| Compound | PEG Molecular Weight (Da) | CMC (µM) | Solvent |

| DSPE-PEG2000 | 2000 | ~ 1 | Not Specified |

| DSPE-PEG2000 | 2000 | 10 - 20 | Pure Water |

| DSPE-PEG2000 | 2000 | 0.5 - 1.0 | HEPES Buffered Saline |

| DSPE-PEG3000 | 3000 | 0.5 - 1.5 | Not Specified |

| DSPE-PEG5000 | 5000 | 0.5 - 1.5 | Not Specified |

Data compiled from multiple sources indicating a general trend.

Based on this trend, the CMC of this compound is anticipated to be less than 1 µM in a buffered aqueous solution.

Experimental Protocols for CMC Determination

The CMC of this compound can be determined using several established methods. The fluorescence probe method using pyrene (B120774) is a widely adopted and sensitive technique.

Protocol: CMC Determination using Pyrene Fluorescence Assay

Objective: To determine the critical micelle concentration of this compound by measuring the change in the fluorescence emission spectrum of pyrene.

Principle: Pyrene, a hydrophobic fluorescent probe, exhibits a fluorescence spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a non-polar environment. This shift is detectable as a change in the ratio of the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum. A plot of the I₁/I₃ ratio against the logarithm of the this compound concentration will show a sigmoidal curve, with the inflection point corresponding to the CMC.

Materials:

-

This compound

-

Pyrene

-

High-purity water or a relevant buffer solution (e.g., Phosphate Buffered Saline, PBS)

-

Spectrofluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the desired aqueous buffer at a concentration well above the expected CMC (e.g., 1 mM).

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or methanol (B129727) at a concentration of approximately 10⁻² M.

-

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. The concentration range should span at least two orders of magnitude and encompass the expected CMC.

-

To a set of vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely under a gentle stream of nitrogen. This leaves a thin film of pyrene. The final concentration of pyrene in the samples should be very low (e.g., 10⁻⁶ M) to avoid excimer formation.

-

Add the prepared this compound dilutions to the pyrene-coated vials.

-

Vortex each sample to ensure complete dissolution of the pyrene and allow the samples to equilibrate overnight at a constant temperature, protected from light.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Record the emission spectra for each sample from 350 nm to 500 nm.

-

From each spectrum, determine the fluorescence intensities of the first (I₁, typically around 373 nm) and third (I₃, typically around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each this compound concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve. This can be identified as the intersection of the two linear portions of the plot.

-

Visualizations

Experimental Workflow for Micelle Formation and Characterization

The following diagram illustrates a typical workflow for the preparation of this compound micelles and their subsequent characterization.

Caption: Workflow for this compound Micelle Formation and Characterization.

Logical Relationship of CMC Determination

The following diagram illustrates the logical relationship in determining the CMC based on the change in a physical property of the solution as a function of surfactant concentration.

Caption: Conceptual Diagram of CMC Determination.

m-PEG12-DSPE molecular weight and formula

An In-Depth Technical Guide to m-PEG12-DSPE

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12] (this compound) is an amphiphilic polymer-lipid conjugate widely utilized in the fields of drug delivery and nanotechnology. It consists of a hydrophobic tail, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), and a hydrophilic head, a methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain with 12 PEG units. This structure allows this compound to self-assemble in aqueous environments, forming structures like micelles and liposomes.

The inclusion of a PEG chain on the surface of these nanocarriers provides "stealth" characteristics, which helps to reduce clearance by the reticuloendothelial system (RES), prolonging circulation time in the bloodstream and enhancing the accumulation of therapeutic agents at target sites through the enhanced permeability and retention (EPR) effect.[1][2][3] Beyond its role in drug delivery systems, this compound also serves as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[4] This guide provides a comprehensive overview of the molecular properties, experimental applications, and key methodologies associated with this compound.

Core Molecular Data

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 1318.73 g/mol | [4] |

| Chemical Formula | C67H132NO21P |

Applications in Drug Delivery and Bioconjugation

The unique amphiphilic nature of this compound makes it a critical component in various advanced therapeutic platforms.

-

Stealth Liposomes and Nanoparticles: When incorporated into lipid-based nanoparticles, the PEG chains of this compound form a hydrophilic corona on the particle surface. This layer sterically hinders the adsorption of plasma proteins (opsonization), which would otherwise mark the nanoparticles for rapid clearance by phagocytic cells of the immune system. This "stealth" effect is crucial for drugs that require extended circulation times to reach their therapeutic targets, such as in cancer therapy.

-

PROTAC Linker: this compound can be used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.

Key Experimental Protocols

The following protocols are standard methodologies for the preparation and characterization of this compound-containing nanocarriers for drug delivery applications.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This method is a widely used technique for the preparation of liposomes.

Materials:

-

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

This compound

-

Hydrophobic drug (if applicable)

-

Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol (B129727) mixture)

-

Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Methodology:

-

Lipid Dissolution: Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio, such as 55:40:5) and the hydrophobic drug in the organic solvent in a round-bottom flask.

-

Film Formation: Attach the flask to a rotary evaporator and remove the organic solvent under vacuum. A thin, uniform lipid film will form on the inner surface of the flask.

-

Drying: To ensure complete removal of residual solvent, place the flask under high vacuum for a minimum of 2 hours.

-

Hydration: Hydrate the lipid film with the aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipids (e.g., 60-65°C for DSPC). Agitate the flask by vortexing to form multilamellar vesicles (MLVs).

-

Size Reduction (Extrusion): To produce unilamellar vesicles with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure homogeneity.

-

Purification: Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposome (B1194612) Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the prepared liposomes.

Materials:

-

Liposome suspension from Protocol 1

-

Hydration buffer for dilution

-

DLS instrument

-

Cuvettes for DLS measurement

Methodology:

-

Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

-

Instrument Setup: Place the diluted sample in a cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

-

Data Acquisition: Perform the measurement according to the instrument's software to obtain the average hydrodynamic diameter (Z-average), PDI, and zeta potential. A PDI value below 0.3 is generally indicative of a monodisperse and homogeneous population of liposomes.

Protocol 3: Determination of Encapsulation Efficiency

This protocol quantifies the amount of drug successfully encapsulated within the liposomes.

Materials:

-

Drug-loaded liposome suspension

-

Method for separating free drug (e.g., size exclusion chromatography column, dialysis cassette, or ultrafiltration unit)

-

Lysis buffer or solvent (e.g., methanol or a solution containing a surfactant like Triton X-100)

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Methodology:

-

Separation: Separate the unencapsulated ("free") drug from the liposomes using a suitable technique like size exclusion chromatography or dialysis.

-

Quantification of Free Drug: Measure the concentration of the drug in the fraction containing the unencapsulated drug.

-

Lysis of Liposomes: Disrupt the liposomes from the purified fraction to release the encapsulated drug by adding the lysis buffer or solvent.

-

Quantification of Encapsulated Drug: Measure the concentration of the drug in the lysed liposome solution.

-

Calculation: Calculate the Encapsulation Efficiency (%EE) using the following formula:

%EE = (Total Drug - Free Drug) / Total Drug * 100

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Caption: Self-assembly of a PEGylated liposome for drug delivery.

Caption: Experimental workflow for liposome preparation and characterization.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

A Technical Guide to the Solubility of m-PEG12-DSPE

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of m-PEG12-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12]). Understanding the solubility of this amphiphilic polymer is critical for its application in drug delivery systems, such as liposomes and micelles, where it serves to enhance stability and circulation time. This document outlines the known solubility characteristics of DSPE-PEG compounds in various solvents, provides a detailed experimental protocol for determining solubility, and presents a visual workflow for this process.

Core Concepts in this compound Solubility

This compound is an amphiphilic molecule, possessing a hydrophobic tail composed of two stearic acid chains (DSPE) and a hydrophilic head group consisting of a 12-unit polyethylene (B3416737) glycol (PEG) chain with a terminal methoxy (B1213986) group. This dual nature governs its solubility, allowing it to interface between aqueous and lipid phases, a key property for its role in drug formulation. The solubility is influenced by the length of both the lipid chains and the PEG chain, as well as the nature of the solvent and the temperature.

Data on the Solubility of DSPE-PEG Compounds

Below is a summary of available quantitative and qualitative solubility data for various DSPE-PEG derivatives.

| Compound | Solvent | Solubility | Notes |

| DSPE-PEG2000 | Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL | Requires sonication.[1][2] |

| Ethanol | 25 mg/mL | Requires sonication and warming to 60°C.[1][2] | |

| Water | 25 mg/mL | Requires sonication and warming to 60°C.[1] | |

| DSPE-PEG(2000)-amine | Ethanol | ~20 mg/mL | |

| Dimethylformamide (DMF) | ~11 mg/mL | ||

| DSPE-PEG-COOH (various MW) | Hot Water | >10 mg/mL | |

| Chloroform | >10 mg/mL | ||

| Dimethylformamide (DMF) | >10 mg/mL | ||

| DSPE (unmodified) | Chloroform | 3 mg/mL | |

| Ethanol | < 1 mg/mL | Insoluble. | |

| Dimethyl sulfoxide (DMSO) | < 1 mg/mL | Insoluble or slightly soluble. |

This data is for DSPE-PEG with a PEG molecular weight of 2000 (approximately 45 PEG units) and other derivatives, and should be used as a general guide. The solubility of this compound will vary.

Experimental Protocol for Determining the Solubility of this compound

This section details a comprehensive methodology for determining the solubility of this compound in a range of aqueous and organic solvents. This protocol is a synthesis of established methods for assessing the solubility of amphiphilic and lipid-based compounds.

Objective

To quantitatively determine the saturation solubility of this compound in various solvents at a specified temperature.

Materials

-

This compound powder

-

A selection of high-purity solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, chloroform, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled incubator or water bath

-

Microcentrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous solutions)

-

Clear glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEGylated lipids lack a strong UV chromophore)

Procedure

-

Preparation of Stock Solutions (for HPLC calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., chloroform/methanol mixture) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

-

-

Sample Preparation for Solubility Testing:

-

Add an excess amount of this compound powder to a series of pre-weighed glass vials.

-

Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 2-5 minutes to ensure thorough mixing.

-

Place the vials in a thermostatically controlled incubator or shaking water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure that saturation is reached. Intermittent vortexing during this period can facilitate equilibration.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials for the presence of undissolved solid material.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved this compound.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the pellet.

-

Filter the supernatant through an appropriate syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the HPLC peak area against the concentration of the prepared standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the original concentration in the undiluted supernatant, which represents the saturation solubility of this compound in that solvent at the tested temperature. Express the solubility in units such as mg/mL or mmol/L.

-

Visual Inspection Method (for rapid screening)

A simplified, qualitative assessment of solubility can be performed by visual inspection.

-

Prepare a series of vials with a known amount of solvent.

-

Add incrementally increasing amounts of this compound to each vial.

-

After each addition, vortex and/or sonicate the vial until the solid is dissolved.

-

The solubility can be estimated as the highest concentration at which the this compound fully dissolves, resulting in a clear solution with no visible particulates.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility.

Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.

References

An In-depth Technical Guide to m-PEG12-DSPE: From Commercial Availability to Application in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG12-DSPE, a key excipient in modern drug delivery systems. We delve into its commercial availability and pricing, detailed experimental protocols for its use in liposomal and nanoparticle formulations, and its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide illustrates critical biological pathways and experimental workflows to provide a well-rounded resource for researchers in the field.

Commercial Suppliers and Pricing of this compound

The availability and cost of this compound are critical considerations for research and development. A variety of chemical suppliers offer this lipid-PEG conjugate, often with differing purity grades and in various quantities. Below is a summary of commercial suppliers and their listed prices for this compound. Please note that prices are subject to change and may not include shipping and handling fees. It is always recommended to request a formal quote from the supplier.

| Supplier | Catalog Number | Quantity | Price (USD) | Purity | Notes |

| BroadPharm | BP-22177 (as DSPE-PEG12-Mal) | 25 mg | $390.00 | >95% | Maleimide functionalized version.[1] |

| 100 mg | $890.00 | ||||

| Vector Labs | QBD-11094 (as m-dPEG®12-amido-dPEG®24-DSPE) | 25 mg | $141.00 | >98% | A longer PEG chain derivative.[2] |

| 100 mg | $253.00 | ||||

| Sigma-Aldrich | 880128P (DSPE-PEG(2000) Amine) | 25 mg | Inquiry | N/A | A related DSPE-PEG amine.[3] |

| TargetMol | T18138 | 100 mg | Inquiry | N/A | Stated as a PROTAC linker.[4] |

| 500 mg | Inquiry | ||||

| AxisPharm | AP-DSPE-PEG12-Mal | N/A | Inquiry | >95% | Maleimide functionalized version.[5] |

| Immunomart | T18138 | N/A | Inquiry | N/A | Stated as a PROTAC linker. |

Note: Some suppliers list variations of this compound (e.g., with different functional groups like Maleimide). The prices listed are for the most closely related available product if this compound is not explicitly priced. "Inquiry" indicates that pricing is provided upon request.

Core Applications and Mechanisms of Action

This compound, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-12], is an amphiphilic molecule combining a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) glycol units. This structure imparts unique properties that are highly valuable in drug delivery.

The DSPE portion readily incorporates into the lipid bilayer of liposomes and the core of lipid nanoparticles, providing stability. The PEG chain extends from the surface of the nanoparticle, creating a hydrophilic shield. This "stealth" characteristic reduces opsonization (the process by which nanoparticles are marked for destruction by the immune system), leading to a longer circulation half-life in the bloodstream. This prolonged circulation increases the probability of the nanoparticle reaching its target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect.

In the context of PROTACs, the this compound can function as a linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand. The length and flexibility of the PEG chain are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.

Experimental Protocols

This section provides detailed methodologies for common applications of this compound in drug delivery research.

Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

This compound

-

Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Rotary evaporator

-

Water bath

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Gas-tight syringes

Procedure:

-

Lipid Film Formation:

-

Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

-

Attach the flask to a rotary evaporator.

-

Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

-

Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

-

Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer (pre-warmed to 60-65°C) to the flask containing the lipid film.

-

Rotate the flask gently in the water bath at 60-65°C for 1-2 hours to hydrate (B1144303) the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction by Extrusion:

-

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes). This process reduces the size and lamellarity of the vesicles, resulting in a suspension of SUVs.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

The morphology of the liposomes can be visualized using Transmission Electron Microscopy (TEM).

-

Drug Loading into Liposomes

Drugs can be loaded into liposomes either passively or actively.

-

Passive Loading: For hydrophilic drugs, the drug is dissolved in the hydration buffer before it is added to the lipid film. The drug is then encapsulated during the formation of the vesicles. Unencapsulated drug is typically removed by dialysis or size exclusion chromatography.

-

Active Loading (for ionizable drugs): This method involves creating an ion gradient across the liposome (B1194612) membrane to drive the drug into the liposome's aqueous core. For example, a pH gradient can be established by hydrating the lipid film with an acidic buffer and then exchanging the external buffer with a basic one.

Nanoparticle Formulation using this compound

This protocol outlines a general method for preparing drug-loaded polymeric nanoparticles with a DSPE-PEG coating for improved stability and circulation time.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Hydrophobic drug

-

This compound

-

Acetone (B3395972) or Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

-

Magnetic stirrer

-

Probe sonicator or homogenizer

Procedure:

-

Organic Phase Preparation:

-

Dissolve PLGA and the hydrophobic drug in a suitable organic solvent like acetone or DCM.

-

-

Aqueous Phase Preparation:

-

Prepare an aqueous solution of PVA.

-

-

Emulsification:

-

Add the organic phase to the aqueous PVA solution while stirring vigorously to form a primary oil-in-water (O/W) emulsion.

-

Homogenize the emulsion using a probe sonicator or a high-speed homogenizer to reduce the droplet size.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

-

-

PEGylation (Surface Modification):

-

Prepare a solution of this compound in water.

-

Add the this compound solution to the nanoparticle suspension and incubate with gentle stirring for a specified time (e.g., 1-2 hours) to allow the DSPE anchor to insert into the nanoparticle surface.

-

-

Purification and Characterization:

-

Wash the nanoparticles by centrifugation and resuspension in deionized water to remove excess PVA and unloaded drug.

-

Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

-

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Experimental Workflow for Liposome Preparation

Caption: Workflow for preparing this compound-containing liposomes.

PROTAC Mechanism of Action

Caption: PROTACs mediate protein degradation via the ubiquitin-proteasome system.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Caption: The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer.

Conclusion

This compound is a versatile and essential component in the formulation of advanced drug delivery systems. Its ability to confer "stealth" properties to nanoparticles and its utility as a flexible linker in PROTACs make it a valuable tool for researchers and drug developers. This guide has provided a comprehensive overview of its commercial availability, practical experimental protocols, and the fundamental mechanisms through which it exerts its effects. The provided diagrams offer a visual aid to understanding the complex processes involved. As the field of targeted drug delivery continues to evolve, the strategic use of well-characterized excipients like this compound will be paramount in the development of safer and more effective therapies.

References

- 1. DSPE-PEG12-Mal, 2413909-83-6 | BroadPharm [broadpharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Dspe-peg | Sigma-Aldrich [sigmaaldrich.com]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. DSPE-PEG12-Mal | AxisPharm [axispharm.com]

Navigating the Landscape of m-PEG12-DSPE: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol (12)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG12-DSPE) is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery and nanotechnology. Its amphiphilic nature, comprising a hydrophobic distearoylphosphatidylethanolamine (DSPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows for the formation of stable micelles and liposomes. These nanostructures are instrumental in enhancing the solubility, stability, and pharmacokinetic profile of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound, compiled from available literature and safety data sheets of related compounds, to ensure its effective and safe utilization in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its appropriate handling and application.

| Property | Value | Reference |

| Molecular Formula | C67H132NO21P | [1] |

| Molecular Weight | ~1319 g/mol | [2] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and DMSO. Forms micelles in aqueous solutions. | [3] |

| Hygroscopicity | PEGylated lipids are generally hygroscopic. | [3][4] |

Safety and Toxicology

| Parameter | Observation | Compound | Reference |

| Cytotoxicity | Generally low for PEGylated lipids. | DSPE-PEG2000 | |

| Hemocompatibility | PEGylated solid lipid nanoparticles found to have good hemocompatibility. | PEGylated stearic acid SLNs | |

| Acute Toxicity (Oral LD50) | Data not available for this compound. | - | - |

| In Vitro Cytotoxicity (IC50) | Data not available for this compound. | - | - |

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form to avoid inhalation.

-

Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Handling Procedures

Proper handling of this compound is crucial to maintain its integrity and ensure user safety. Due to its hygroscopic nature, specific precautions are necessary.

Experimental Protocol for Handling Solid this compound:

-

Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature. This prevents condensation of moisture onto the cold solid.

-

Inert Atmosphere: If possible, handle the solid compound under a dry, inert atmosphere (e.g., argon or nitrogen) in a glove box to minimize exposure to moisture and air.

-

Weighing: Weigh the desired amount of this compound quickly and accurately. For hygroscopic lipids, it is recommended to either weigh in a dry box or to dissolve the entire contents in a suitable organic solvent and aliquot the solution.

-

Dissolution: Dissolve the solid in an appropriate organic solvent (e.g., chloroform, methanol) in a glass container. Plastic containers should be avoided for organic solutions as they can leach impurities.

-

Storage of Solutions: Store the resulting solution in a tightly sealed glass vial with a Teflon-lined cap at the recommended temperature.

Storage Conditions

The stability of this compound is highly dependent on storage conditions. Improper storage can lead to degradation, affecting experimental outcomes.

| Form | Storage Temperature | Duration | Atmosphere | Container | Reference |

| Powder | -20°C | Up to 3 years | Dry, inert | Tightly sealed | |

| In Solvent | -80°C | Up to 1 year | Inert | Glass vial with Teflon-lined cap |

Key Storage Recommendations:

-

Temperature: Store this compound at or below -20°C in its solid form. Solutions should be stored at -80°C for long-term stability.

-

Moisture: As a hygroscopic material, it is critical to protect it from moisture.

-

Light: Store protected from light to prevent potential photo-degradation.

-

Inert Gas: For long-term storage of both solid and solutions, blanketing with an inert gas like argon or nitrogen is recommended.

Stability Profile

The stability of DSPE-PEG lipids can be influenced by several factors, including pH and temperature.

-

Hydrolytic Stability: The ester linkages in the DSPE moiety are susceptible to hydrolysis under acidic or basic conditions, which can be accelerated at elevated temperatures. It is advisable to maintain solutions at a neutral pH.

-

Thermal Stability: While specific data for this compound is unavailable, studies on DSPE-PEG2000 micelles show a melting transition of the lipid core at approximately 12.8°C. Stability is reportedly higher in the glassy phase below this temperature. High temperatures should be avoided to prevent degradation.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Experimental Protocols

While specific protocols for this compound are not widely published, the following are general methodologies that can be adapted.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay):

This protocol provides a general framework for assessing the cytotoxicity of this compound formulations.

-

Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the this compound formulation in cell culture media. Remove the old media from the wells and add the treatment solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Stability Assessment by Dynamic Light Scattering (DLS):

DLS can be used to monitor the stability of this compound micelles or liposomes over time and under different conditions.

-

Sample Preparation: Prepare the this compound formulation at the desired concentration in a suitable buffer (e.g., PBS pH 7.4).

-

Initial Measurement: Measure the initial particle size distribution and polydispersity index (PDI) of the formulation using a DLS instrument.

-

Incubation: Aliquot the sample and incubate under different conditions (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 1, 7, 14, 30 days).

-

Time-Point Measurements: At each time point, retrieve an aliquot and measure the particle size and PDI.

-

Data Analysis: Analyze the changes in particle size and PDI over time. A significant increase in either parameter may indicate aggregation or degradation of the nanoparticles.

Conclusion

This compound is a valuable tool in the development of advanced drug delivery systems. A thorough understanding and implementation of the safety, handling, and storage guidelines outlined in this technical guide are essential for ensuring the integrity of the compound and the safety of laboratory personnel. While specific quantitative data for this particular molecule is limited, the information provided for related compounds offers a strong foundation for its responsible use in research and development. Researchers are encouraged to perform their own characterization and stability studies to ensure the quality and suitability of this compound for their specific applications.

References

A Deep Dive into m-PEG12-DSPE: A Comparative Analysis of PEGylated Lipids for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals